molecular formula C10H9NO6 B12727805 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid CAS No. 81008-16-4

4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid

Cat. No.: B12727805
CAS No.: 81008-16-4
M. Wt: 239.18 g/mol
InChI Key: KGVHLWMEJRHDFN-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid is an organic compound that features a nitrophenyl group, a keto group, and a hydroxybutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid typically involves the nitration of phenylacetic acid derivatives followed by subsequent oxidation and hydrolysis steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The subsequent steps of oxidation and hydrolysis are carried out in reactors designed to handle the exothermic nature of these reactions, ensuring safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-(2-aminophenyl)-4-oxo-2-hydroxybutanoic acid, while oxidation can lead to the formation of carboxylic acid derivatives.

Scientific Research Applications

4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The keto and hydroxy groups also play a role in the compound’s reactivity and interactions with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenylacetic acid: Similar in structure but lacks the keto and hydroxy groups.

    4-Nitrophenylacetic acid: Another related compound with different substitution patterns on the aromatic ring.

Uniqueness

4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid is unique due to the presence of both a nitro group and a keto-hydroxybutanoic acid moiety, which confer distinct chemical and biological properties

Properties

CAS No.

81008-16-4

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

2-hydroxy-4-(2-nitrophenyl)-4-oxobutanoic acid

InChI

InChI=1S/C10H9NO6/c12-8(5-9(13)10(14)15)6-3-1-2-4-7(6)11(16)17/h1-4,9,13H,5H2,(H,14,15)

InChI Key

KGVHLWMEJRHDFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

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